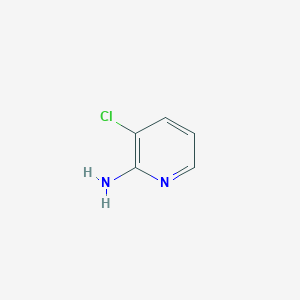
2-Amino-3-chloropyridine
Overview
Description
2-Amino-3-chloropyridine is an organic compound with the molecular formula C5H5ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a chlorine atom at the third position of the pyridine ring
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of certain pharmaceuticals
Cellular Effects
It has been found to have the highest relative toxicity to zebrafish embryo development, followed by impurity B and zopiclone . The malformation rate and mortality of embryos were concentration-dependent .
Temporal Effects in Laboratory Settings
It is known that the content of 2-Amino-3-chloropyridine increases with the increase in the solution storage time .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, the effects of this compound vary with different dosages . The malformation rate and mortality of embryos were found to be concentration-dependent .
Metabolic Pathways
It is known that the compound is used in the synthesis of certain pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-chloropyridine can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-chloro-3-nitropyridine. This process uses hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, yielding the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Nitro derivatives of pyridine.
Reduction: Amino derivatives of pyridine.
Scientific Research Applications
2-Amino-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It acts as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloropyridine largely depends on its application. In medicinal chemistry, it often interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 3-Amino-2-chloropyridine
- 2-Amino-4-chloropyrimidine
- 2-Amino-3-bromopyridine
Comparison: 2-Amino-3-chloropyridine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Amino-2-chloropyridine, it exhibits different chemical behaviors in substitution reactions and coupling processes .
Properties
IUPAC Name |
3-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJPBQGRCNJYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351203 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39620-04-7 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-3-chloropyridine interact with FAAH and what are the downstream effects of this interaction?
A: this compound acts as a non-competitive inhibitor of FAAH. [] Instead of directly competing with the enzyme's natural substrate, anandamide (AEA), it binds to an allosteric site on the enzyme. [] This binding prevents AEA from adopting the conformation required for hydrolysis within the active site. [] Consequently, FAAH activity is inhibited, leading to increased levels of AEA, an endocannabinoid involved in pain and inflammation modulation. []
Q2: Can you elaborate on the use of computational chemistry in understanding the inhibitory mechanism of this compound on FAAH?
A: Researchers have employed various computational techniques to elucidate the molecular basis of this compound's inhibitory action on FAAH. [] Molecular dynamics simulations provided insights into the compound's binding mode within the enzyme's allosteric site. [] Thermodynamic integration calculations helped quantify the binding affinity and energetic contributions involved in the interaction. [] Furthermore, QM-MM/GBSA calculations offered a detailed understanding of the influence of this compound binding on the conformational dynamics of the active site, explaining its interference with AEA's ability to achieve its pro-active conformation. []
Q3: Besides its role in FAAH inhibition, has this compound been explored as a substrate for any enzymatic reactions?
A: Yes, research indicates that this compound can be generated through an enzymatic halogenation reaction. [, ] Chloroperoxidase (CPO) from the mold Caldariomyces fumago, in the presence of potassium chloride and hydrogen peroxide, catalyzes the regioselective chlorination of 2-Aminopyridine to produce this compound. [, ] This enzymatic approach offers a potentially milder and more environmentally friendly alternative to conventional chemical synthesis methods. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


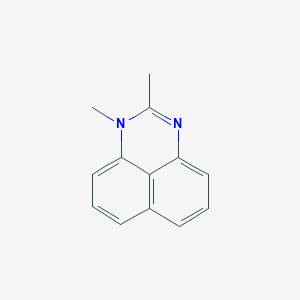

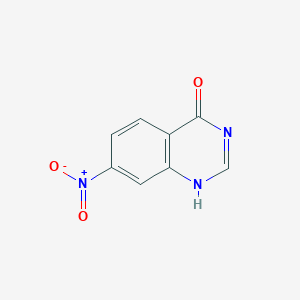
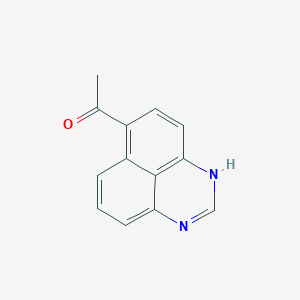
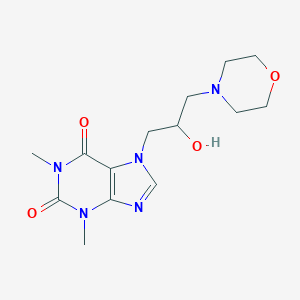

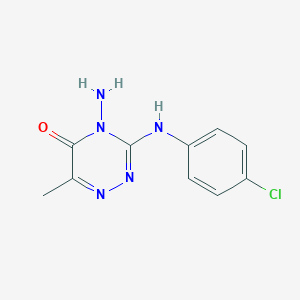

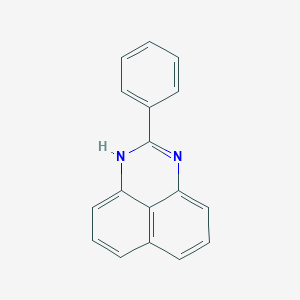
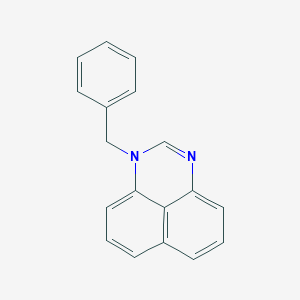
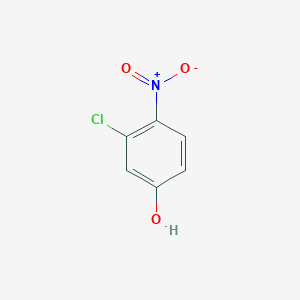
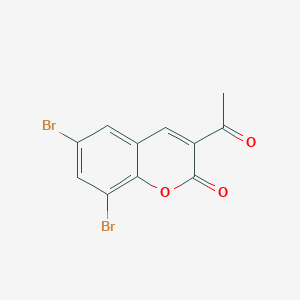
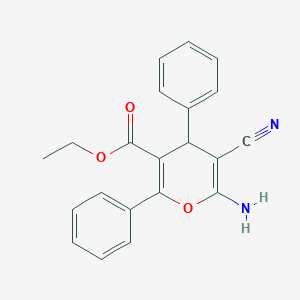
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
